molecular formula C17H14N4OS2 B2818146 2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1172407-52-1

2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2818146
CAS No.: 1172407-52-1
M. Wt: 354.45
InChI Key: NUCVXMHYIMBLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)imidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that features a unique combination of thiazole and imidazopyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and imidazopyridine rings in its structure suggests that it may exhibit diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)imidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the reaction of 2-aminothiazole with appropriate aldehydes or ketones. The imidazopyridine ring can be synthesized via cyclization reactions involving pyridine derivatives and suitable electrophiles.

For instance, the synthesis may begin with the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, which is then coupled with 4-(methylthio)benzo[d]thiazol-2-amine under appropriate conditions to form the desired compound. Reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as triethylamine or potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate large-scale production. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)imidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of nitro groups would produce amines .

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. The thiazole and imidazopyridine rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects .

Properties

IUPAC Name

2-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-10-15(21-9-4-3-8-13(21)18-10)16(22)20-17-19-14-11(23-2)6-5-7-12(14)24-17/h3-9H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCVXMHYIMBLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=NC4=C(S3)C=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.